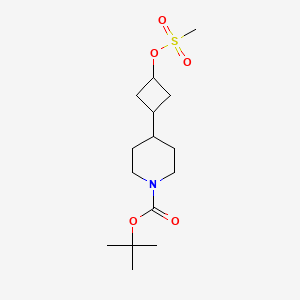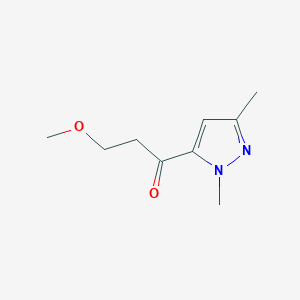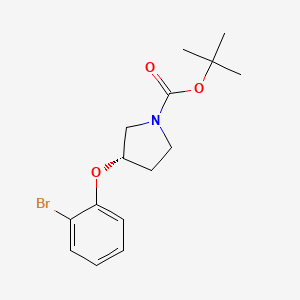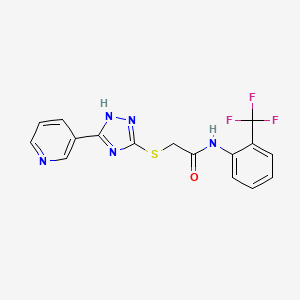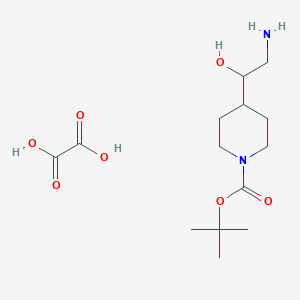
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate is a chemical compound with the molecular formula C12H24N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl group, an amino group, and a hydroxyethyl group.
Preparation Methods
The synthesis of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine as the core structure.
Substitution Reactions: The piperidine ring is substituted with a tert-butyl group and a 2-amino-1-hydroxyethyl group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of protective groups to ensure selective substitution.
Oxalate Formation: The final step involves the formation of the oxalate salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes and receptors, leading to modulation of their activity. The piperidine ring structure provides stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but with different substituents.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a hydroxyethyl group but different aromatic substitution.
N-Phenyl-4-piperidinamine: This compound shares the piperidine ring but has a phenyl group instead of the tert-butyl and hydroxyethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1610028-37-9 |
|---|---|
Molecular Formula |
C14H26N2O7 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H24N2O3.C2H2O4/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;3-1(4)2(5)6/h9-10,15H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
PSLLHAABONRZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




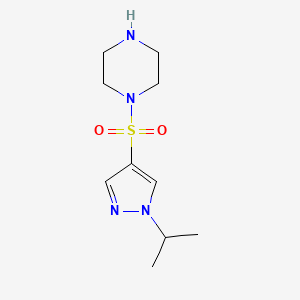
![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
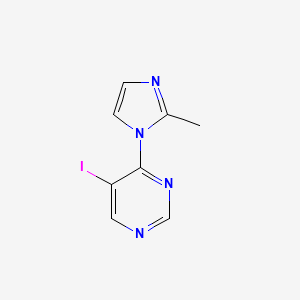
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)


